molecular formula C8H14O3 B6309585 trans-3-(2-Hydroxypropan-2-yl)cyclobutane-1-carboxylic acid CAS No. 1940136-70-8

trans-3-(2-Hydroxypropan-2-yl)cyclobutane-1-carboxylic acid

Cat. No.: B6309585
CAS No.: 1940136-70-8
M. Wt: 158.19 g/mol
InChI Key: ICEGZBJHMBTOFV-UHFFFAOYSA-N
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Description

trans-3-(2-Hydroxypropan-2-yl)cyclobutane-1-carboxylic acid: is a chemical compound with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.2 g/mol . It is a cyclobutane derivative with a hydroxypropan-2-yl group attached to the third carbon and a carboxylic acid group attached to the first carbon. This compound is used as a building block in various chemical syntheses and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(2-Hydroxypropan-2-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutanone with isopropyl alcohol in the presence of a strong acid catalyst to form the desired product . The reaction conditions often include:

    Temperature: 0-8 °C

    Catalyst: Strong acid (e.g., sulfuric acid)

    Solvent: Isopropyl alcohol

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Thionyl chloride (SOCl₂) for converting the hydroxy group to a chloride.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of chlorides or other substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential therapeutic applications, including drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-3-(2-Hydroxypropan-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group and the carboxylic acid group play crucial roles in its reactivity and interactions with other molecules . The compound may act as a ligand, binding to enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

  • cis-3-(2-Hydroxypropan-2-yl)cyclobutane-1-carboxylic acid
  • Cyclobutanecarboxylic acid derivatives

Comparison:

Properties

IUPAC Name

3-(2-hydroxypropan-2-yl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(2,11)6-3-5(4-6)7(9)10/h5-6,11H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEGZBJHMBTOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC(C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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